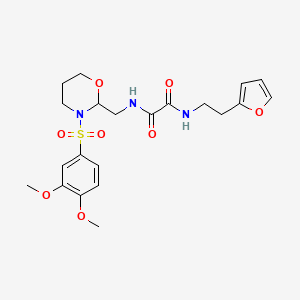

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

描述

属性

IUPAC Name |

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O8S/c1-29-17-7-6-16(13-18(17)30-2)33(27,28)24-10-4-12-32-19(24)14-23-21(26)20(25)22-9-8-15-5-3-11-31-15/h3,5-7,11,13,19H,4,8-10,12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLYKAUSFHXARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. With a molecular formula of C22H26FN3O7S, this compound includes an oxazinan ring, a sulfonamide group, and various aromatic substituents that may contribute to its biological activities.

Chemical Structure

The compound's structure can be represented as follows:

| Component | Description |

|---|---|

| Molecular Formula | C22H26FN3O7S |

| Molecular Weight | 495.52 g/mol |

| Key Functional Groups | Oxazinan ring, sulfonamide, furan |

Biological Activity Overview

Preliminary studies suggest that this compound exhibits promising biological activities. Compounds with similar structures have been investigated for their insecticidal properties, indicating potential applications in pest control. Furthermore, the oxazinan moiety suggests possible interactions with biological targets such as enzymes or receptors, which could lead to therapeutic effects.

Anticancer Activity

Research into related compounds has shown significant cytotoxic activity against various human cancer cell lines. For instance, studies on oxazinonaphthalene derivatives demonstrated that certain analogs exhibited antiproliferative effects with IC50 values ranging from 4.47 to 52.8 μM against cancer cells like A2780 and MCF-7 . The potential mechanism of action involves inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

Sulfonamide derivatives are generally recognized for their antibacterial properties by inhibiting bacterial growth through interference with folic acid synthesis. Compounds containing oxazinan rings have also shown anti-inflammatory and analgesic effects. The structural characteristics of this compound suggest it may possess similar antimicrobial activity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Anticancer Activity : In a study involving oxazinonaphthalene derivatives, certain compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting that modifications to the oxazinan structure can enhance biological activity .

- Antimicrobial Action : Research on 1,3,4-oxadiazole derivatives has shown a wide spectrum of antimicrobial activity against various bacterial strains. These compounds exhibited potent action against Gram-positive and Gram-negative bacteria, indicating their potential as therapeutic agents .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid architecture combining sulfonyl, oxazinan, and oxalamide groups. Below is a comparative analysis with analogs from literature:

Table 1: Structural and Functional Comparison

- Oxalamide vs. Sulfenamide : The oxalamide moiety (target) may exhibit stronger hydrogen-bonding capacity compared to sulfenamides (e.g., dichlofluanid), influencing target selectivity .

- Furan vs.

Hypothesized Pharmacological Profiles

- The furan group may improve blood-brain barrier penetration compared to chlorophenyl analogs.

- Tolyfluanid/Dichlofluanid: These fungicides act via nonspecific sulfhydryl group inhibition in pathogens. The target compound’s more complex structure may reduce off-target effects .

- Oxalamide-Azetidinone (): The chloro and hydroxyphenyl groups could confer antimicrobial activity via membrane disruption, a mechanism less likely in the furan-containing target compound .

常见问题

Q. What are the key structural features of this compound, and how do they influence reactivity?

The compound contains an oxalamide core, a 3,4-dimethoxyphenylsulfonyl group, a 1,3-oxazinan ring, and a furan-2-yl ethyl moiety. The sulfonyl group enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols), while the oxalamide group participates in hydrogen bonding, critical for biological interactions. The furan moiety contributes to π-π stacking in receptor binding .

Q. What synthetic strategies are recommended for preparing this compound?

Synthesis typically involves multi-step coupling reactions:

- Step 1 : Formation of the 1,3-oxazinan ring via cyclization of a β-amino alcohol with a sulfonyl chloride derivative.

- Step 2 : Oxalamide coupling using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link the oxazinan and furan-ethyl groups .

- Step 3 : Purification via column chromatography or recrystallization for >95% purity.

Q. Which analytical techniques are critical for structural validation?

- NMR : Confirm regiochemistry of the oxazinan ring and sulfonyl group placement.

- HPLC-MS : Verify purity and molecular weight (calculated: ~507.5 g/mol).

- IR Spectroscopy : Identify characteristic peaks (e.g., sulfonyl S=O at ~1350 cm⁻¹, oxalamide C=O at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions?

Competing sulfonamide hydrolysis or oxazinan ring-opening can occur under acidic/basic conditions. Optimization strategies include:

- Temperature control : Maintain reactions at 0–25°C to stabilize the sulfonyl group.

- Solvent selection : Use anhydrous DMF or THF to minimize hydrolysis .

- Reagent stoichiometry : Limit excess nucleophiles (e.g., amines) to prevent over-substitution .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions. Solutions:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for kinase profiling) and controls.

- Molecular docking : Validate target engagement with computational models (e.g., AutoDock Vina) .

Q. What strategies enhance metabolic stability for in vivo studies?

- Derivatization : Replace labile groups (e.g., methyl ethers on the phenyl ring) with trifluoromethyl or halogens to reduce oxidative metabolism .

- Prodrug design : Mask polar groups (e.g., oxalamide) with ester linkages for improved bioavailability .

Q. How to design SAR studies for target specificity?

- Core modifications : Compare activity of oxazinan vs. oxazolidinone analogs to assess ring flexibility.

- Substituent screening : Test sulfonyl variants (e.g., 4-Cl, 3,4-diOMe) to map steric/electronic effects on target binding .

Methodological Challenges

Q. What computational tools predict off-target interactions?

- SwissTargetPrediction : Prioritize kinase or GPCR targets based on structural similarity.

- MD simulations : Use GROMACS to assess binding stability over 100-ns trajectories .

Q. How to validate enzyme inhibition mechanisms experimentally?

- Kinetic assays : Measure values via Lineweaver-Burk plots under varying substrate concentrations.

- Fluorescence polarization : Quantify displacement of labeled ATP in kinase binding assays .

Q. What in vitro models best predict blood-brain barrier penetration?

- PAMPA-BBB : Measure permeability coefficients (Pe > 4.0 × 10⁻⁶ cm/s suggests CNS activity).

- MDCK-MDR1 monolayers : Assess efflux ratios to identify P-glycoprotein substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。